molecular formula C16H20N2OS B11069674 5-(2,5-dimethylbenzyl)-2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one

5-(2,5-dimethylbenzyl)-2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11069674
M. Wt: 288.4 g/mol
InChI Key: JYIJLLDPDOVPDL-UHFFFAOYSA-N
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Description

5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylbenzylamine with ethyl isothiocyanate, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be introduced using reagents such as sodium halides in the presence of a suitable solvent.

Scientific Research Applications

5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

    2,4-Dimethylpyrimidine: Known for its use in pharmaceuticals.

    5-Methyl-2-phenylpyrimidine: Studied for its potential anticancer properties.

    6-Methyl-2-thiopyrimidine: Used in the synthesis of various organic compounds.

5-[(2,5-DIMETHYLPHENYL)METHYL]-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N2OS/c1-5-20-16-17-12(4)14(15(19)18-16)9-13-8-10(2)6-7-11(13)3/h6-8H,5,9H2,1-4H3,(H,17,18,19)

InChI Key

JYIJLLDPDOVPDL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CC2=C(C=CC(=C2)C)C)C

Origin of Product

United States

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